molecular formula C11H17N3O2 B13553279 Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate

Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate

Cat. No.: B13553279
M. Wt: 223.27 g/mol
InChI Key: CDMAOEANJRUDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The piperidine ring, a six-membered ring containing one nitrogen atom, is another significant structural component of this compound. This combination of pyrazole and piperidine rings makes the compound an interesting subject for various scientific studies due to its potential biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 4-piperidone under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its pharmacological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of pyrazole and piperidine rings, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 1-piperidin-4-ylpyrazole-3-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-2-16-11(15)10-5-8-14(13-10)9-3-6-12-7-4-9/h5,8-9,12H,2-4,6-7H2,1H3

InChI Key

CDMAOEANJRUDSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2CCNCC2

Origin of Product

United States

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